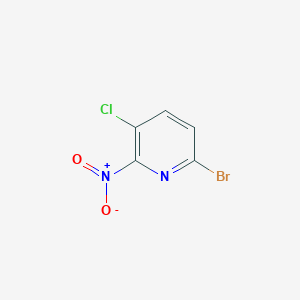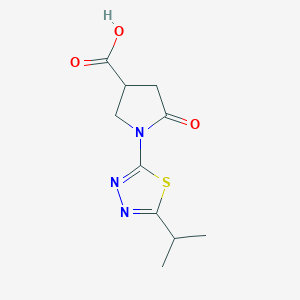
1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .
Synthesis Analysis
Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .Molecular Structure Analysis
Thiadiazole occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole . Many drugs containing the 1,3,4-thiadiazole nucleus are available in the market .Chemical Reactions Analysis
The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Structural modifications on different thiadiazole derivatives have been reviewed for various pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can vary widely. For example, 5-Isopropyl-1,3,4-thiadiazol-2-amine has a molecular weight of 143.21 g/mol .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Metabolic Pathways
1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, due to its structural similarity to compounds within the 1,3,4-thiadiazol family, might play a role in inhibiting specific enzymes and influencing metabolic pathways. For instance, compounds with 1,3,4-thiadiazol structures have been shown to inhibit 5-oxoprolinase, affecting the metabolism of 5-oxo-L-proline to L-glutamate, which could provide insights into conditions like 5-oxoprolinuria where there's a deficiency of renal 5-oxoprolinase activity (P. P. van der Werf et al., 1973).
Anticonvulsant Properties
The thiadiazole moiety is known for its potential anticonvulsant properties. Research on similar compounds, such as those incorporating valproyl and thiadiazole structures, has shown significant anticonvulsant effects in animal models. This suggests that 1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid could also possess similar therapeutic potential (B. Masereel et al., 2002).
Diuretic Activity
Compounds within the 1,3,4-thiadiazole class have shown promising diuretic activity, indicating the potential for 1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid in this area. Such activity could be beneficial in developing new treatments for conditions that require the modulation of fluid balance (A. Ergena et al., 2022).
Antiparasitic and Antimicrobial Effects
The structural components of 1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, particularly the 1,3,4-thiadiazol moiety, have been associated with antiparasitic and antimicrobial activities. This suggests potential applications in treating infections and parasitic diseases, contributing to the development of new therapeutic agents (R. Soliman et al., 1984).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase is another potential application. Such inhibitors have a wide range of therapeutic uses, from managing glaucoma to treating mountain sickness. The thiadiazole derivatives have shown potent inhibition against various carbonic anhydrase isoforms, suggesting that 1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid could be explored for similar uses (M. Barboiu et al., 2000).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-oxo-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-5(2)8-11-12-10(17-8)13-4-6(9(15)16)3-7(13)14/h5-6H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJSJSKIAPBTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413542.png)
![6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B1413543.png)
![3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B1413545.png)

![1-(3,5-Dimethylphenoxy)-4-{[4-(3,5-dimethylphenoxy)-3-hydroxybutyl]amino}butan-2-ol](/img/structure/B1413548.png)
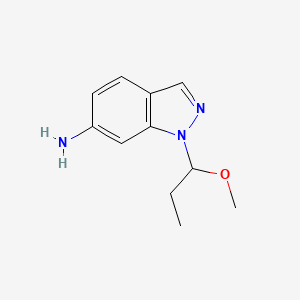

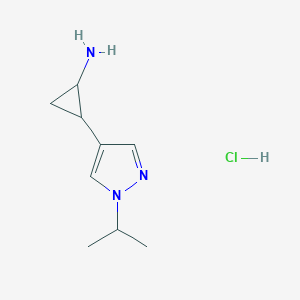


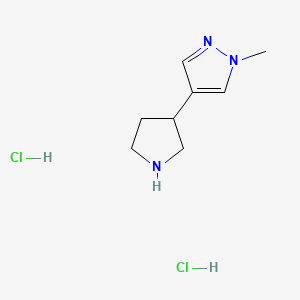
![tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate](/img/structure/B1413561.png)
